molecular formula C12H10ClFN2OS B4768885 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluorobenzamide

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluorobenzamide

Cat. No.: B4768885
M. Wt: 284.74 g/mol
InChI Key: FLBNIHOMFVIHRM-UHFFFAOYSA-N
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Description

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a thiazole ring, a fluorine atom, and a chloro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluorobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4,5-dimethyl-1,3-thiazole with appropriate reagents under controlled conditions.

    Introduction of the Chloro Group: Chlorination of the thiazole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Benzamide Structure: The benzamide structure is formed by reacting the chlorinated thiazole with 6-fluorobenzoic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the thiazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide structure.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluorobenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide: Similar structure but lacks the fluorine atom.

    6-fluoro-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide: Similar structure but lacks the chloro group.

Uniqueness

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluorobenzamide is unique due to the presence of both the chloro and fluoro groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2OS/c1-6-7(2)18-12(15-6)16-11(17)10-8(13)4-3-5-9(10)14/h3-5H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBNIHOMFVIHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluorobenzamide
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